

Optimizing focus and astigmatism in a scanning electron microscope.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing SEM Focus and Astigmatism

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing focus and astigmatism in their Scanning Electron Microscope (SEM) experiments.

Troubleshooting Guide

Issue: My SEM images appear blurry or stretched.

This is a common issue that can often be resolved by carefully adjusting the focus and correcting for astigmatism. Follow the steps below to systematically improve your image quality.

Q1: What is the first step I should take if my image is out of focus?

The initial step is to adjust the focus to the best possible level before attempting to correct for astigmatism.[1] It is crucial not to try and correct astigmatism when the image is significantly out of focus, as this can prolong the correction process.[2]

Q2: How do I properly focus the electron beam?

A common and effective method for focusing is the "wobble" method.[3] This involves activating a "wobble" mode on the SEM, which automatically varies the focus.[3] If the objective aperture

is not centered, the image will appear to swing back and forth.[3][4] Adjust the X and Y positions of the aperture to minimize this movement, so the image only moves in and out of focus.[5][6]

Q3: My image is focused, but still appears stretched or distorted in one direction. What is the cause?

This is a classic sign of astigmatism.[1][7] Astigmatism occurs when the electron beam is not perfectly circular, but rather elliptical, due to imperfections in the electromagnetic lenses.[1][8] This causes the image to be stretched in one direction when under focus and in a perpendicular direction when over focus.[1][9]

Q4: How do I correct for astigmatism?

Astigmatism is corrected using stigmators, which are electromagnetic coils that adjust the shape of the electron beam.[1][8] The process involves iteratively adjusting the X and Y stigmator controls while observing the image. The goal is to make the image features appear sharp and not stretched in any direction as you pass through focus.[1]

Q5: What is the recommended procedure for astigmatism correction?

A systematic approach is key for effective astigmatism correction.[1] First, ensure the image is as focused as possible. Then, adjust one stigmator control (e.g., X) to achieve the sharpest image, and then adjust the other stigmator control (e.g., Y) to further improve sharpness.[1] This process should be repeated, with fine focus adjustments in between, until the image appears sharp and does not streak when moving through focus.[1] This is best performed at a sufficiently high magnification, for instance, 5,000x to 10,000x for a tungsten source SEM or 50,000x to 100,000x for a field-emission gun (FEG) SEM.[10]

Frequently Asked Questions (FAQs)

Q6: What is astigmatism in an SEM?

Astigmatism in a Scanning Electron Microscope is an aberration where the electron beam has an elliptical rather than a circular cross-section.[1][8] This is typically caused by imperfections or asymmetries in the electromagnetic lenses, contamination on the lens surfaces, or

Troubleshooting & Optimization

mechanical misalignments.[8] The result is a distorted image with reduced resolution and clarity.[8]

Q7: At what magnification does astigmatism become a significant issue?

Astigmatism is generally negligible at magnifications below 1000x.[1] However, it becomes a critical factor to correct at higher magnifications, typically above 10,000x, to achieve a sharp image.[1]

Q8: What visual cues indicate the presence of astigmatism?

The primary visual cue for astigmatism is the "streaking" or stretching of image features.[1][7] As you adjust the focus from under-focus to over-focus, the direction of this stretching will change by 90 degrees.[7][9] A well-corrected image will blur evenly in all directions when you move out of focus.[2]

Q9: Can automated systems correct for focus and astigmatism?

Yes, many modern SEMs are equipped with automated focus and astigmatism correction systems.[10][11] These systems often use algorithms that analyze the image's Fourier transform to determine and correct for defocus and astigmatism.[12][13][14] Some newer methods even employ deep learning and artificial intelligence for real-time optimization.[15] However, manual correction skills remain valuable, especially for high-resolution imaging.[10]

Q10: Besides focus and astigmatism, what other factors can affect image quality?

Several other factors can impact SEM image quality, including:

- Beam Settings: Accelerating voltage and beam current need to be optimized for the specific sample.[16][17]
- Working Distance: A shorter working distance generally improves resolution, while a longer working distance increases the depth of field.[2][18]
- Sample Preparation: For non-conductive samples, proper coating with a conductive material like gold or carbon is crucial to prevent charging artifacts.[19][20]

 Contamination: Hydrocarbon contamination from the sample or the chamber can degrade image quality.[1]

Quantitative Data Summary

Parameter	Typical Range for High- Resolution Imaging	Impact on Image Quality
Accelerating Voltage	1 - 30 kV	Lower kV for surface detail and sensitive samples[1][16]; Higher kV for conductive samples and better signal-to-noise.
Working Distance	5 - 15 mm	Shorter distance for higher resolution[2]; Longer distance for greater depth of field.[18]
Magnification for Correction	> 5,000x (W gun), > 50,000x (FEG)	Astigmatism correction is more effective and necessary at higher magnifications.[10]

Experimental Protocols

Protocol 1: Objective Lens Wobble for Aperture Centering

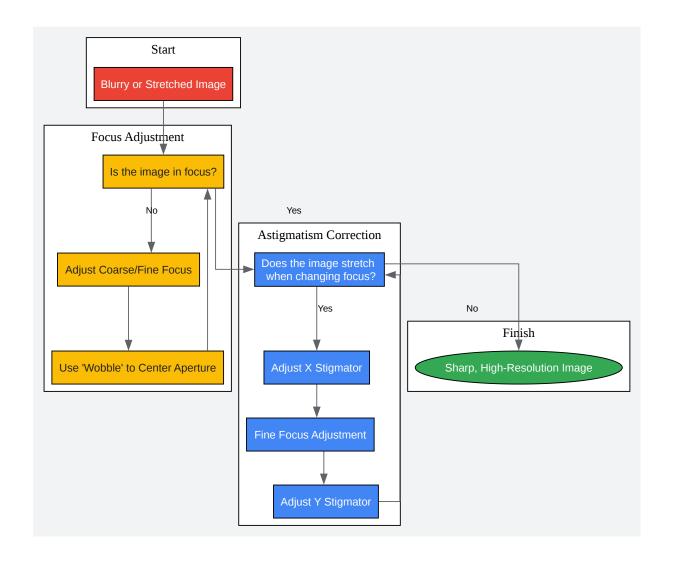
Objective: To ensure the objective lens aperture is correctly centered for optimal focus.

Methodology:

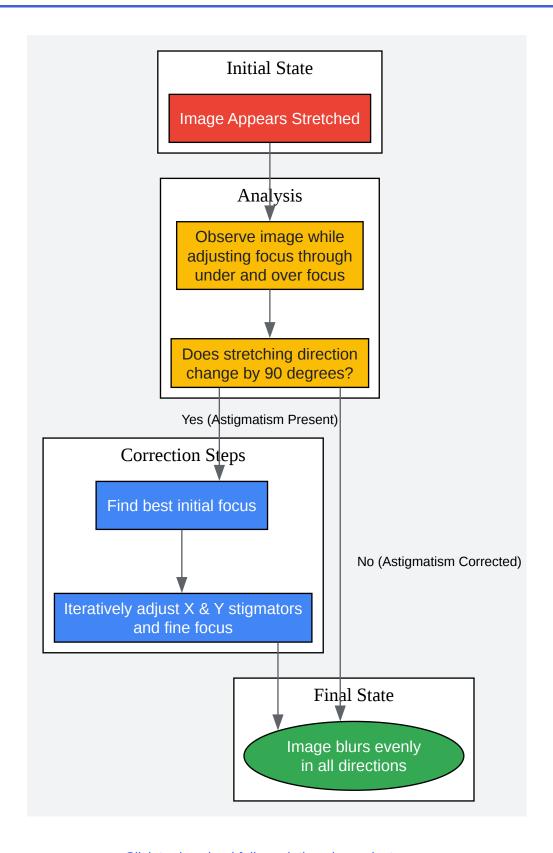
- Select a small, distinct feature on your sample.
- Increase the magnification to a level where the feature is clearly visible.
- Activate the "wobble" function on the SEM. This will cause the focus to oscillate.
- Observe the image on the screen. If the aperture is not centered, the image will appear to shift from side to side.[3][4]

- Use the X and Y aperture alignment controls to minimize this lateral shift.
- The aperture is centered when the image appears to only move in and out of focus (breathe) without any side-to-side motion.[5]

Protocol 2: Manual Astigmatism Correction


Objective: To correct for astigmatism and achieve a sharp, high-resolution image.

Methodology:


- Obtain the best possible focus using the focus control.
- Increase the magnification to a suitable level for observing fine details (e.g., >10,000x).[1]
- Slightly under-focus and then over-focus the image, observing the direction in which the image details stretch. This confirms the presence of astigmatism.
- Return to the point of best focus.
- Select the X-stigmator control and adjust it until the image appears as sharp as possible.
- Re-adjust the fine focus control to get the best focus again.
- Select the Y-stigmator control and adjust it to further improve the image sharpness.
- Repeat steps 6 and 7, iterating between fine focus, X-stigmator, and Y-stigmator adjustments.
- The astigmatism is corrected when the image remains sharp and does not exhibit any directional stretching as you move through the focal point.[1]

Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. MyScope [myscope.training]
- 2. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]
- 3. NPGS SEM Optimization [jcnabity.com]
- 4. quora.com [quora.com]
- 5. cnfusers.cornell.edu [cnfusers.cornell.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Astigmatism Correction Coil Control System in SEMs [globalsino.com]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. csl.cornell.edu [csl.cornell.edu]
- 15. Electron Microscopy: Deep Learning-Based Autofocus and Astigmatism Correction www.max-planck-innovation.com [max-planck-innovation.com]
- 16. Improve SEM Resolution: Effective Strategies Element Pi [elementpi.com]
- 17. scribd.com [scribd.com]
- 18. Three Tips for Improving Image Quality Using the SEM [mccrone.com]
- 19. nanoscience-analytical.com [nanoscience-analytical.com]
- 20. youtube.com [youtube.com]

• To cite this document: BenchChem. [Optimizing focus and astigmatism in a scanning electron microscope.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053258#optimizing-focus-and-astigmatism-in-ascanning-electron-microscope]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com